

Commercial availability and suppliers of (4-Bromo-2-chlorophenyl)boronic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (4-Bromo-2-chlorophenyl)boronic acid

Cat. No.: B1523262

[Get Quote](#)

An In-Depth Technical Guide to **(4-Bromo-2-chlorophenyl)boronic acid**: Commercial Availability, Quality Control, and Application in Suzuki-Miyaura Coupling

Introduction

(4-Bromo-2-chlorophenyl)boronic acid (CAS No. 1046861-20-4) is a highly functionalized synthetic building block of significant interest to researchers in medicinal chemistry and materials science.^{[1][2]} Its utility is primarily derived from its capacity to participate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the formation of carbon-carbon bonds.^{[3][4]} The strategic placement of three distinct functionalities on the phenyl ring—a boronic acid, a bromine atom, and a chlorine atom—offers synthetic chemists a versatile platform for sequential and site-selective modifications. This guide provides an in-depth analysis of its commercial availability, supplier landscape, critical quality control measures, and a detailed, field-proven protocol for its application in synthesis.

Physicochemical Properties and Commercial Specifications

(4-Bromo-2-chlorophenyl)boronic acid is typically supplied as a white to off-white solid.^[5] As with many boronic acids, it can exist in equilibrium with its cyclic anhydride form (a trimeric boroxine). This is a critical consideration for researchers, as the presence of the anhydride can

affect stoichiometry in reactions. High-quality commercial suppliers will often provide data on the purity of the boronic acid form itself.

Table 1: Physicochemical Data and Typical Specifications

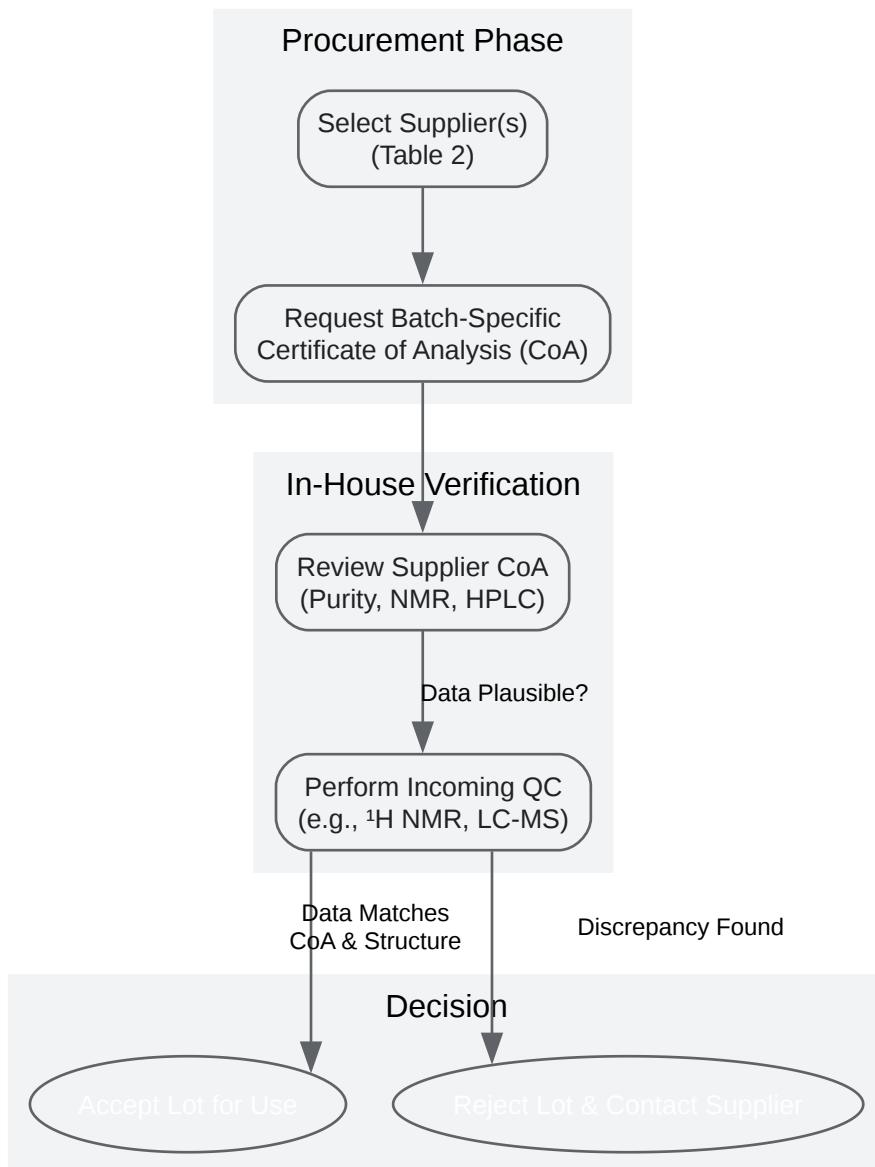
Property	Value	Source(s)
CAS Number	1046861-20-4	[5][6][7]
Molecular Formula	C ₆ H ₅ BBrClO ₂	[5][6][8]
Molecular Weight	235.27 g/mol	[2][5][6]
Appearance	White to off-white solid	[5]
Typical Purity (HPLC)	≥95% to >99%	[1][5][6][8]
Storage Conditions	2-8°C, under inert atmosphere (e.g., Nitrogen or Argon)	[5][9]
MDL Number	MFCD13195646	[6][9]

Commercial Availability and Supplier Analysis

(4-Bromo-2-chlorophenyl)boronic acid is readily available from a wide range of chemical suppliers, catering to needs from laboratory-scale research (milligrams to grams) to bulk industrial production.[8] The choice of supplier should be guided by factors beyond price, including purity guarantees, consistency between batches, and the quality of accompanying documentation like Certificates of Analysis (CoA) and Safety Data Sheets (SDS).

Table 2: Representative Commercial Suppliers

Supplier	Reported Purity	Available Quantities	Notes
BLD Pharm	Purity data available on request	Gram to Kilogram	Provides detailed documentation including NMR, HPLC, and MS data online. [10]
Echemi	95% to 99%	Gram to Bulk	A marketplace platform connecting multiple manufacturers, including Dayang Chem.[8]
ChemUniverse	97%	250 mg, 1 g	Provides clear pricing for small research quantities.[6]
Achmem	95%	5 g, 10 g, 25 g, 50 g	Lists pricing and lead times for various research quantities.[9]
Sobekbio Biosciences	98%	Not specified	Supplier focused on life science and biotech research chemicals.[7]


Trustworthiness & Supplier Vetting: A Self-Validating System

For drug development professionals, ensuring the quality of starting materials is paramount. When sourcing this reagent, the Certificate of Analysis is a critical document.

- **Expertise & Experience:** An experienced chemist will scrutinize the CoA for more than just the purity percentage. Look for the methods used (e.g., HPLC, qNMR) and consistency of spectral data (¹H NMR) with the expected structure.[5]

- Authoritative Grounding: A reliable CoA should clearly list the batch number, manufacturing date, and retest date.^[5] This provides an audit trail and ensures the material is within its specified shelf life.

The logical workflow for vetting and accepting a new batch of this reagent is outlined below.

[Click to download full resolution via product page](#)

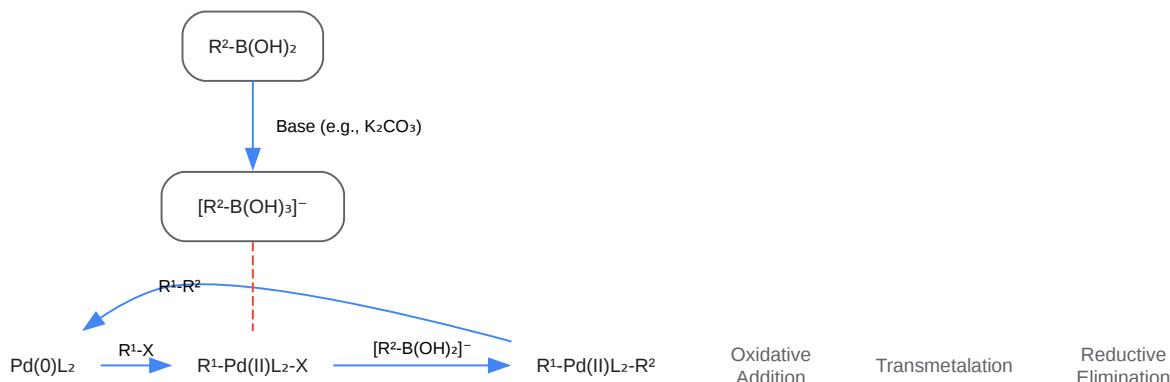
Caption: QC workflow for incoming reagent validation.

Safety, Handling, and Storage

(4-Bromo-2-chlorophenyl)boronic acid is classified as a hazardous substance and requires careful handling. The primary hazards are irritation to the skin, eyes, and respiratory system. [11][12]

Table 3: GHS Hazard Information

Code	Statement
H315	Causes skin irritation.[12]
H319	Causes serious eye irritation.[12]
H335	May cause respiratory irritation.[12]


- **Handling:** Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[8] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[13] Avoid generating dust.
- **Storage:** Store in a tightly sealed container in a cool, dry place. For long-term stability and to prevent degradation (protodeboronation or oxidation), storage at 2-8°C under an inert atmosphere like nitrogen or argon is recommended.[5][9]
- **Incompatibilities:** Avoid strong oxidizing agents and strong acids.[11][13]

Core Application: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a Nobel Prize-winning methodology that forms C(sp²)-C(sp²) bonds by coupling an organoboron compound with an organohalide, catalyzed by a palladium(0) complex.[3][14][15] This reaction is a cornerstone of modern drug discovery due to its mild conditions and high tolerance for a wide variety of functional groups.[4][16]

Catalytic Cycle

The mechanism involves three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organic group from the boronic acid to the palladium complex (which requires activation by a base), and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[15]

[Click to download full resolution via product page](#)

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Representative Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of **(4-Bromo-2-chlorophenyl)boronic acid** with an aryl bromide (Ar-Br).

Objective: To synthesize 4'-Bromo-2'-chloro-1,1'-biphenyl-4-carbonitrile.

Reactants:

- **(4-Bromo-2-chlorophenyl)boronic acid** (1.0 eq)
- 4-Bromobenzonitrile (1.1 eq)
- Palladium(II) Acetate $[\text{Pd(OAc)}_2]$ (0.02 eq)
- Triphenylphosphine $[\text{PPh}_3]$ (0.04 eq)
- Potassium Carbonate ($K_2\text{CO}_3$) (3.0 eq)
- Solvent: 1,4-Dioxane and Water (4:1 v/v)

Methodology:

- Inert Atmosphere Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add **(4-Bromo-2-chlorophenyl)boronic acid** (235 mg, 1.0 mmol), 4-bromobenzonitrile (200 mg, 1.1 mmol), $\text{Pd}(\text{OAc})_2$ (4.5 mg, 0.02 mmol), PPh_3 (10.5 mg, 0.04 mmol), and K_2CO_3 (414 mg, 3.0 mmol).
 - Causality: The use of an oven-dried flask and Schlenk line techniques is crucial to exclude oxygen, which can oxidize the $\text{Pd}(0)$ catalyst and lead to side reactions.[4] PPh_3 serves as a ligand to stabilize the palladium catalyst.
- Degassing: Seal the flask with a septum, and evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times.
 - Causality: Degassing the solvent and the reaction vessel is a critical step to remove dissolved oxygen, ensuring the longevity and activity of the palladium catalyst.[14]
- Solvent Addition: Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL) via syringe.
 - Causality: A mixed aqueous solvent system is common. Water helps to dissolve the inorganic base (K_2CO_3), while dioxane solubilizes the organic reagents. The base is essential for activating the boronic acid to form a more nucleophilic borate species, which facilitates the transmetalation step.[15]
- Reaction: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously for 12 hours.
 - Causality: Heating accelerates the rate-limiting steps of the catalytic cycle, typically oxidative addition and reductive elimination. Reaction progress should be monitored by TLC or LC-MS.
- Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
- Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biphenyl product.

Conclusion

(4-Bromo-2-chlorophenyl)boronic acid is a commercially accessible and highly valuable reagent for constructing complex molecular architectures. Its trifunctional nature provides a robust scaffold for sequential, site-selective cross-coupling reactions, making it indispensable in modern drug discovery and materials science. For researchers and drug development professionals, success in utilizing this building block hinges not only on optimized reaction protocols but also on a rigorous approach to supplier selection and incoming quality control. By implementing the validation workflows and handling procedures outlined in this guide, scientists can ensure the integrity of their starting materials and the reproducibility of their synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. calpaclab.com [calpaclab.com]
- 2. PubChemLite - 4-bromo-2-chlorophenylboronic acid (C₆H₅BBrClO₂) [pubchemlite.lcsb.uni.lu]
- 3. ikm.org.my [ikm.org.my]
- 4. benchchem.com [benchchem.com]
- 5. file.leyan.com [file.leyan.com]
- 6. chemuniverse.com [chemuniverse.com]
- 7. 4-Bromo-2-chlorophenylboronic acid [sobekbio.com]
- 8. echemi.com [echemi.com]
- 9. achmem.com [achmem.com]
- 10. 1046861-20-4|(4-Bromo-2-chlorophenyl)boronic acid|BLD Pharm [bldpharm.com]
- 11. fishersci.com [fishersci.com]
- 12. dcfinechemicals.com [dcfinechemicals.com]

- 13. fishersci.com [fishersci.com]
- 14. mdpi.com [mdpi.com]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. nbinno.com [nbinno.com]
- To cite this document: BenchChem. [Commercial availability and suppliers of (4-Bromo-2-chlorophenyl)boronic acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1523262#commercial-availability-and-suppliers-of-4-bromo-2-chlorophenyl-boronic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com